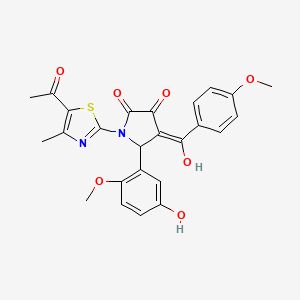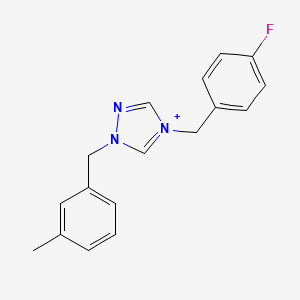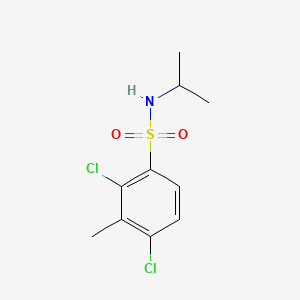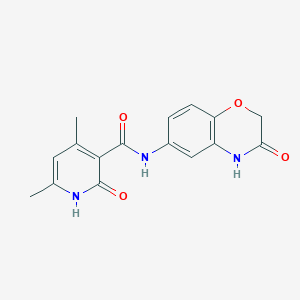![molecular formula C17H16N4O5 B13371682 5-(benzyloxy)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13371682.png)
5-(benzyloxy)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyloxy group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with a hydroxyl group on the pyran ring.
Attachment of the triazole moiety: This can be done through a click chemistry approach, where an azide reacts with an alkyne to form the triazole ring.
Final coupling: The triazole and pyran intermediates are coupled under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(benzyloxy)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(benzyloxy)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-oxo-4H-pyran-2-carboxamide
- 3-(benzyloxy)-5-(methoxymethyl)benzaldehyde
- 3,4-BIS-BENZYLOXY-5-METHOXY-BENZOIC ACID METHYL ESTER
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H16N4O5 |
|---|---|
Molecular Weight |
356.33 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-4-oxo-5-phenylmethoxypyran-2-carboxamide |
InChI |
InChI=1S/C17H16N4O5/c1-24-10-15-18-17(21-20-15)19-16(23)13-7-12(22)14(9-26-13)25-8-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H2,18,19,20,21,23) |
InChI Key |
UWPZVUAWTVCZGI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-Adamantyl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371614.png)
![N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B13371620.png)
![N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13371621.png)
![1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]methyl}piperazine](/img/structure/B13371624.png)


![8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371642.png)
![4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide](/img/structure/B13371650.png)


![5',6'-Dihydrospiro(piperidine-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13371665.png)
![4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B13371668.png)
![3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371680.png)

